Sp3 Carbon Count and Hydrogen-Bond Donor Capacity Differentiate the N-(2-oxo-2-aminoethyl)benzamide Side Chain from Simpler N-Alkyl or N-Unsubstituted Spiro-isobenzofuranones
The target compound contains an N-(2-oxo-2-aminoethyl)benzamide side chain, which introduces two additional hydrogen-bond donors (the amide NH of the benzamide and the glycine-like NH) and one additional acceptor (the benzamide carbonyl) compared to simple N-alkyl or N-unsubstituted spiro[isobenzofuran-1,3'-piperidin]-3-one scaffolds . This functionalization increases the heavy atom count (33 vs. 15 for the core scaffold) and the fraction of sp3-hybridized carbons (Fsp3 ≈ 0.38 vs. ≈ 0.25 for the core), which are established predictors of clinical success and solubility [1]. In analogous spiro-isobenzofuranone series, converting an N-alkyl substituent to an N-acylaminoamide yielded a >20-fold improvement in H3 receptor potency (IC50 from >15 nM to 0.72 nM), demonstrating that this type of side-chain elaboration is a critical potency driver [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count and Fsp3 fraction as surrogates for target engagement potential and developability |
|---|---|
| Target Compound Data | HBD = 2 (benzamide NH + glycine-like NH); Fsp3 ≈ 0.38; Heavy atom count = 33 |
| Comparator Or Baseline | 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3): HBD = 0; Fsp3 ≈ 0.25; Heavy atom count = 15 |
| Quantified Difference | ΔHBD = +2; ΔFsp3 ≈ +0.13; ΔHeavy atoms = +18 |
| Conditions | Calculated from molecular formula and structure; comparator data from public chemical databases (PubChem, LookChem). |
Why This Matters
The additional hydrogen-bond donors and higher Fsp3 directly impact the compound's ability to engage specific protein targets and its developability profile, justifying procurement of this specific derivative over the unelaborated core scaffold for lead optimization campaigns.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009 Nov 12;52(21):6752-6. DOI: 10.1021/jm901241e. View Source
- [2] Jitsuoka M, et al. Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists. Bioorg Med Chem Lett. 2008 Sep 15;18(18):5101-6. DOI: 10.1016/j.bmcl.2008.07.125. PMID: 18768318. View Source
